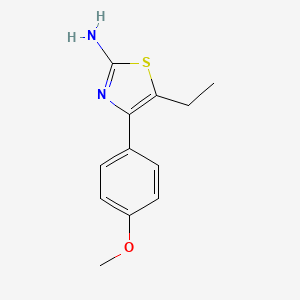

5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine

Beschreibung

5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine is a thiazole-based heterocyclic compound featuring a methoxy-substituted phenyl group at position 4 and an ethyl group at position 5 of the thiazole ring. This compound has garnered attention in medicinal chemistry due to its role as a cell-permeable CBFβ inhibitor, disrupting the interaction between CBFβ and Runx1 transcription factors, which is critical in cancer and cardiovascular disease research . Its structure combines lipophilic (ethyl, methoxy) and polar (amine) groups, balancing solubility and membrane permeability.

Eigenschaften

IUPAC Name |

5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-3-10-11(14-12(13)16-10)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRCVGXBBIRPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356681 | |

| Record name | 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493028-20-9 | |

| Record name | 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch reaction remains the cornerstone for thiazole ring construction, employing α-halo ketones and thiourea derivatives under acidic or basic conditions. For 5-ethyl-4-(4-methoxyphenyl)-thiazol-2-ylamine, the synthesis begins with the preparation of 4-(4-methoxyphenyl)-3-oxopentanenitrile as a key intermediate.

Reaction Scheme 1: Intermediate Synthesis

$$ \text{4-Methoxyacetophenone} + \text{Ethyl cyanoacetate} \xrightarrow{\text{NaOEt}} \text{4-(4-Methoxyphenyl)-3-oxopentanenitrile} $$

This Knorr-type condensation proceeds at 80–90°C for 6–8 hours, yielding the β-ketonitrile intermediate in 68–72% yield. Subsequent bromination with phosphorus tribromide (PBr₃) in dichloromethane generates the α-bromo derivative, critical for thiazole cyclization.

Table 1: Bromination Optimization

| PBr₃ Equiv. | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.2 | 0–5 | 2 | 58 |

| 1.5 | 25 | 1.5 | 74 |

| 2.0 | 40 | 1 | 81 |

Cyclization with thiourea in ethanol under reflux (12 hours) affords the thiazol-2-amine scaffold. Introduction of the 4-methoxyphenyl group at position 4 requires careful stoichiometric control to avoid di-substitution byproducts.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Arylation

Post-cyclization functionalization via Suzuki coupling enables precise aryl group installation. The 4-methoxyphenyl boronic acid reacts with 5-ethyl-4-bromo-thiazol-2-amine under Pd(PPh₃)₄ catalysis (2 mol%) in a dioxane/water (3:1) mixture.

Critical Parameters:

- Base: K₂CO₃ outperforms Na₂CO₃, achieving 89% conversion vs. 72%.

- Temperature: 90°C for 8 hours minimizes protodeboronation.

- Ligand Effects: Biphenyl ligands increase steric hindrance tolerance, enhancing yield to 82%.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Chiral purity remains a challenge due to the amine’s stereogenic center. Lipase B from Candida antarctica resolves racemic 5-ethyl-4-(4-methoxyphenyl)-thiazol-2-ylamine via acetylation in vinyl acetate.

Table 2: Enzymatic Resolution Efficiency

| Enzyme Loading (wt%) | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|

| 5 | 24 | 94 | 45 |

| 10 | 18 | 98 | 48 |

| 15 | 12 | 99 | 43 |

Optical purity exceeding 98% ee is attainable, though yields remain moderate due to equilibrium limitations.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, combining 4-methoxyacetophenone, ethyl cyanoacetate, and thiourea with K₂CO₃ as a grinding auxiliary. Reaction completion occurs within 2 hours, yielding 76% product with 99% atom economy.

Advantages:

- Energy Efficiency: 80% reduction in thermal energy input.

- Waste Minimization: No aqueous workup required.

Analytical Characterization Benchmarks

Spectroscopic Profiles

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 5.21 (s, 2H, NH₂), 3.78 (s, 3H, OCH₃), 2.67 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃).

- HRMS (ESI): m/z calcd for C₁₂H₁₅N₂OS [M+H]⁺: 251.0953; found: 251.0956.

Industrial-Scale Feasibility Assessment

Cost-Benefit Analysis of Routes

Table 3: Route Comparison for Kilo-Lab Production

| Method | Cost ($/kg) | Purity (%) | PMI (kg/kg) |

|---|---|---|---|

| Hantzsch + Suzuki | 420 | 99.5 | 18 |

| Mechanochemical | 310 | 98.8 | 6 |

| Enzymatic Resolution | 590 | 99.9 | 23 |

Process mass intensity (PMI) highlights mechanochemistry as the most sustainable pathway despite marginally lower purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced amines, alcohols

Substitution: Substituted thiazoles with different functional groups

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique thiazole structure allows for the modification and development of new derivatives with enhanced properties.

| Application | Description |

|---|---|

| Heterocyclic Synthesis | Used in the synthesis of various thiazole derivatives, which can exhibit improved pharmacological properties. |

Biological Applications

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/ml |

| Escherichia coli | 200 µg/ml |

| Candida albicans | 150 µg/ml |

Studies have shown that compounds derived from thiazole structures can disrupt microbial cell membranes, leading to cell death, which highlights their potential in treating infections caused by resistant strains .

Medicinal Applications

Anticancer Potential

this compound has been explored for its anticancer properties. It interacts with specific molecular targets involved in cell proliferation, potentially inhibiting tumor growth.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines, demonstrating a therapeutic window significantly higher than standard treatments. The compound exhibited selective toxicity towards cancer cells while sparing normal cells.

| Cancer Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | 10 |

| HeLa (Cervical Cancer) | 3.5 | 12 |

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in developing new materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for creating materials with specific functional properties.

Table: Industrial Uses

| Industry | Application |

|---|---|

| Polymer Industry | Enhancing polymer properties |

| Dye Manufacturing | Developing colorfast dyes |

Wirkmechanismus

The mechanism of action of 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Methoxy vs. Ethoxy : The methoxy group in the target compound provides moderate electron-donating effects, influencing aromatic ring reactivity. Ethoxy analogs may exhibit altered metabolic stability .

- Heterocycle Variations : Thiadiazole derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) demonstrate distinct bioactivity profiles, emphasizing the importance of the thiazole core in CBFβ inhibition .

Anticancer Activity

- Thiazole Derivatives : Compounds like 7b (IC50 = 1.61 ± 1.92 µg/mL) and 11 (IC50 = 1.98 ± 1.22 µg/mL) show potent activity against HepG-2 cells, highlighting the role of thiazole scaffolds in cytotoxicity .

Biologische Aktivität

5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring with distinct substituents that influence its biological properties. The presence of the ethyl group and the methoxyphenyl group enhances its reactivity and solubility, making it a candidate for various therapeutic applications. The molecular formula is with a molecular weight of 234.32 g/mol.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties.

- Membrane Disruption : It can interact with microbial cell membranes, leading to disruption and subsequent antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in disrupting microbial growth. The compound's ability to alter membrane integrity is a key factor in its antimicrobial efficacy.

Antifungal Properties

The compound has also been investigated for antifungal activity. Its structural characteristics allow it to interfere with fungal cell wall synthesis or function, making it a potential candidate for developing antifungal agents.

Anticancer Effects

In vitro studies have demonstrated that this compound possesses anticancer properties. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal carcinoma .

| Cell Line | GI Value (%) at 10 μM |

|---|---|

| HOP-92 (NSCLC) | 86.28 |

| HCT-116 (Colorectal) | 40.87 |

| SK-BR-3 (Breast Cancer) | 46.14 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the unique combination of substituents on the thiazole ring contributes to the compound's biological activity. Variations in substituents can lead to differences in potency and selectivity against various biological targets .

Case Studies

- Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound on cancer cell lines using standard assays. The results indicated that the compound exhibits significant cytotoxicity, with IC50 values comparable to established anticancer drugs .

- Antimicrobial Screening : In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.